Triisopropylsilane

Stereoselective Reduction C-Glycoside Synthesis Carbohydrate Chemistry

Triisopropylsilane (TIPS) delivers >35:1 β-selectivity in C-arylglucoside synthesis vs 4:1 with triethylsilane. Its steric bulk makes TIPS ethers 35x more acid-stable than TBDMS yet 7.1x more labile than TBDPS, enabling orthogonal protection. Superior to TBDMS in fluorotyrosine SPPS. Essential scavenger for Mob/Acm removal and disulfide formation. Spec for reliable, high-purity TIPS.

Molecular Formula C9H21Si
Molecular Weight 157.35 g/mol
CAS No. 6485-79-6
Cat. No. B1312306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropylsilane
CAS6485-79-6
Molecular FormulaC9H21Si
Molecular Weight157.35 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)C(C)C
InChIInChI=1S/C9H21Si/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3
InChIKeyZGYICYBLPGRURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisopropylsilane (CAS 6485-79-6) Technical Profile: Sterically-Hindered Organosilane for Chemoselective Reduction and Protection


Triisopropylsilane (TIPS) is a tri-substituted organosilane characterized by three bulky isopropyl groups attached to a silicon center . This significant steric hindrance governs its reactivity, positioning it as a milder, more selective reducing agent compared to smaller trialkylsilanes like triethylsilane [1]. In peptide synthesis, it is a standard cation scavenger in deprotection cocktails (typically 0.5-2% v/v), where it prevents side reactions by trapping reactive carbocations [2]. The resulting triisopropylsilyl (TIPS) protecting group offers enhanced stability over less bulky alternatives like tert-butyldimethylsilyl (TBDMS/TBS), but is generally more labile than the aromatic-stabilized tert-butyldiphenylsilyl (TBDPS) group [3].

Why Generic Substitution Fails for Triisopropylsilane in Critical Synthetic Applications


Direct substitution of Triisopropylsilane with smaller silanes (e.g., triethylsilane) or other protecting groups (e.g., TBDMS) is not trivial and can lead to significant loss of selectivity, yield, or process robustness. The unique steric profile of TIPS directly impacts reaction outcomes, with smaller silanes often yielding poor stereoselectivity in reductions [1]. For protection strategies, the choice between TIPS and other silyl groups like TBDMS or TBDPS dictates the stability profile of the protected intermediate under specific acidic, basic, or nucleophilic conditions. A generic substitution can result in premature deprotection, incomplete reactions, or the formation of complex by-product mixtures, underscoring the need for a quantitative, evidence-based selection [2].

Quantitative Evidence Guide: Differentiating Triisopropylsilane from Closest Analogs


Enhanced β-Stereoselectivity in C-Arylglucoside Reduction vs. Triethylsilane

In the reduction of a tetra-O-benzyl-protected 1C-phenylglucoside ketal to a deoxyglucoside, the steric bulk of the silane directly governs the anomeric selectivity. The standard reduction using triethylsilane yields a modest β:α anomeric ratio. In contrast, employing triisopropylsilane dramatically enhances stereocontrol [1].

Stereoselective Reduction C-Glycoside Synthesis Carbohydrate Chemistry

Hierarchical Stability of TIPS Protecting Group vs. TBDMS and TBDPS Under Acidic Hydrolysis

The relative stability of silyl ethers under acidic conditions follows a well-defined hierarchy based on steric bulk. The triisopropylsilyl (TIPS) group exhibits intermediate stability, being significantly more robust than tert-butyldimethylsilyl (TBDMS) but more readily cleaved than tert-butyldiphenylsilyl (TBDPS) [1]. This is evidenced by a quantitative stability ranking in acid [2].

Protecting Group Strategy Hydrolytic Stability Orthogonal Deprotection

Enhanced Stability of TIPS Ethers Over TBDMS Ethers in SPPS Conditions

In the context of solid-phase peptide synthesis (SPPS), the stability of a protecting group for fluorophenol side chains is critical. A direct comparison of TIPS and TBDMS ethers of phenol under common SPPS conditions demonstrates the superior robustness of the TIPS group [1].

Solid-Phase Peptide Synthesis Silyl Ether Stability Fluorotyrosine

Dual Role as Scavenger and Reductant for Cysteine Protecting Groups

Triisopropylsilane (TIS) is not merely a passive cation scavenger in TFA-based deprotection cocktails; it can actively facilitate the removal of certain cysteine (Cys) S-protecting groups. Studies show that in a 98:2 TFA/TIS mixture at 37°C, the lability of Cys protecting groups follows a specific order, and TIS promotes disulfide formation, suggesting it plays an active reductive role [1].

Peptide Synthesis Deprotection Cocktails Cysteine Chemistry

High-Value Application Scenarios for Triisopropylsilane Based on Differential Evidence


Synthesis of β-C-Arylglucosides and Other Stereo-Demanding Glycosides

Based on the evidence of >35:1 β:α selectivity compared to 4:1 with triethylsilane [1], triisopropylsilane is the optimal choice for reducing anomeric ketals in the synthesis of C-arylglucosides and similar glycosides where high β-stereoselectivity is critical for biological activity. Its use minimizes the need for complex purification steps.

Orthogonal Hydroxyl Protection in Multi-Step Syntheses

The quantitative stability ranking of TIPS ethers—being 35x more stable than TBDMS but 7.1x less stable than TBDPS in acid [1]—makes TIPS an ideal intermediate protecting group. It is specifically chosen when a protecting group is needed to survive mild acid washes (where TBDMS fails) but must be cleaved under conditions too mild for the stable TBDPS group, enabling sophisticated orthogonal protection schemes in natural product synthesis.

Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Tyrosine Analogs

For the synthesis of peptides containing fluorotyrosines or other sensitive phenolic side chains, TIPS offers a distinct advantage over the commonly used TBDMS group. Evidence demonstrates its superior stability under standard SPPS conditions (e.g., TFA, HBTU/DIEA) [1], which prevents premature deprotection and ensures higher overall yields and purities for the target peptide.

Optimized Deprotection Cocktails for Cysteine-Containing Peptides

In peptide synthesis, triisopropylsilane is not just a scavenger but a functional component of the deprotection cocktail. Its ability to actively remove specific cysteine protecting groups (Mob, Acm) and promote disulfide bond formation in TFA solutions [1] makes it a strategically valuable reagent. It can be used to design orthogonal deprotection strategies or to influence the final folding state of a synthetic peptide.

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